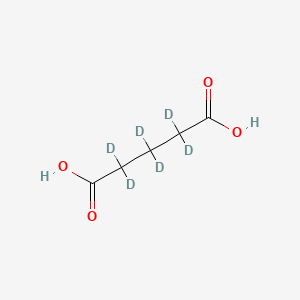

Pentanedioic-d6 acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pentanedioic-d6 acid, also known as deuterated glutaric acid, is a stable isotope-labeled compound. It is a derivative of pentanedioic acid where six hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer in metabolic studies and as a reference standard in analytical chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pentanedioic-d6 acid typically involves the deuteration of pentanedioic acid. One common method includes the reaction of pentanedioic acid with sodium hydroxide in methanol, followed by further reaction with sodium hydroxide in deuterium oxide (water-d2) in the presence of platinum on activated charcoal as a catalyst . The reaction conditions are carefully controlled to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound is not as common due to its specialized use in research. the methods used in laboratory synthesis can be scaled up for industrial purposes if needed. The key steps involve ensuring the availability of deuterium oxide and maintaining the reaction conditions to achieve high yields of the deuterated product.

Analyse Des Réactions Chimiques

Types of Reactions

Pentanedioic-d6 acid can undergo various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: It can be oxidized to form carbon dioxide and water.

Reduction: It can be reduced to form pentanediol.

Substitution: It can undergo substitution reactions where the carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various reagents can be used depending on the desired substitution, such as thionyl chloride for forming acyl chlorides.

Major Products Formed

Oxidation: Carbon dioxide and water.

Reduction: Pentanediol.

Substitution: Acyl chlorides, esters, and amides depending on the reagents used.

Applications De Recherche Scientifique

Pentanedioic-d6 acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Metabolic Studies: Used as a tracer to study metabolic pathways and enzyme activities.

Analytical Chemistry: Employed as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

Biological Research: Helps in understanding the metabolism of glutaric acid and related compounds.

Medical Research: Used in the study of metabolic disorders such as glutaric aciduria.

Mécanisme D'action

The mechanism of action of pentanedioic-d6 acid involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms replace hydrogen atoms, allowing researchers to track the compound through various biochemical processes. This helps in identifying metabolic intermediates and understanding enzyme kinetics.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pentanedioic acid: The non-deuterated form of pentanedioic-d6 acid.

Hexanedioic acid: Another dicarboxylic acid with similar properties.

Butanedioic acid: A shorter-chain dicarboxylic acid.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications where tracking and quantification of metabolic processes are required. Its stability and similarity to the non-deuterated form allow it to mimic natural metabolic pathways without altering the biological processes significantly.

Activité Biologique

Pentanedioic-d6 acid, also known as deuterated glutaric acid, is a deuterated form of glutaric acid (pentanedioic acid) that has garnered attention for its potential applications in biological research, particularly in metabolic studies and tracer experiments. This article explores the biological activity of this compound, its metabolic implications, and relevant case studies highlighting its significance in various biochemical pathways.

Chemical Structure and Properties

This compound has the chemical formula C₅H₂D₆O₄. The presence of deuterium (D) in the structure provides unique isotopic properties that are especially useful in nuclear magnetic resonance (NMR) spectroscopy and tracer studies. The compound is characterized by its anhydride functional group, which is derived from the dehydration of glutaric acid.

Metabolic Role

This compound is primarily involved in the catabolism of certain amino acids, including lysine and tryptophan. Its parent compound, glutaric acid, is an essential intermediate in these metabolic pathways. Disruptions in these pathways can lead to conditions such as glutaric aciduria, where toxic metabolites accumulate due to enzyme deficiencies.

Table 1: Metabolic Pathways Involving this compound

| Pathway | Key Enzymes | Disorders Associated |

|---|---|---|

| Lysine Catabolism | Glutaryl-CoA Dehydrogenase | Glutaric Aciduria Type I |

| Tryptophan Catabolism | Various Amino Acid Decarboxylases | Metabolic Acidosis |

Biological Activity and Case Studies

While this compound itself may not exhibit significant direct biological activity, its role as a tracer in metabolic studies has been well documented. For instance, one study utilized this compound as an internal standard for metabolite extraction from mammalian cells, demonstrating its utility in tracing metabolic pathways involving amino acids .

Case Study: Glutaric Aciduria Type I

Glutaric aciduria type I (GA-1) is a severe metabolic disorder caused by a deficiency of glutaryl-CoA dehydrogenase. This condition leads to the accumulation of glutaric acid and its derivatives, including this compound. Research indicates that treatment strategies targeting liver metabolism can significantly reduce the levels of toxic metabolites in affected individuals . One study reported successful outcomes using liver-directed gene therapy to restore enzyme function, thereby decreasing the accumulation of harmful metabolites and improving neurological outcomes in mouse models .

Applications in Research

The unique properties of this compound make it valuable for various applications:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : The deuterated form enhances the resolution and sensitivity of NMR studies.

- Tracer Studies : Used to trace metabolic pathways due to its distinct isotopic signature, allowing researchers to track the fate of specific metabolites within biological systems.

- Organic Synthesis : Acts as a reagent in various chemical reactions due to its anhydride functional group .

Propriétés

IUPAC Name |

2,2,3,3,4,4-hexadeuteriopentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i1D2,2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCQEDHGNNZCLN-NMFSSPJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.